REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.[Cl:7][CH2:8][CH2:9][NH:10][C:11](N[N+]([O-])=O)=[O:12].C(=O)([O-])O.[Na+]>C(O)C>[Cl:7][CH2:8][CH2:9][NH:10][C:11](=[O:12])[NH:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC=NN1
|
Name
|
1-(2-chloroethyl)-3-nitrourea
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
ClCCNC(=O)N[N+](=O)[O-]
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after the reaction
|
Type
|
CUSTOM
|
Details
|
the precipitated inorganic matters were removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCNC(NC=1SC=NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |